1,3-Dibromo-2-tert-butyl-5-methoxy-4-nitrobenzene
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Overview
Description
1,3-Dibromo-2-tert-butyl-5-methoxy-4-nitrobenzene is an organic compound with a complex structure, characterized by the presence of bromine, tert-butyl, methoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-tert-butyl-5-methoxy-4-nitrobenzene typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The tert-butyl and methoxy groups are introduced through Friedel-Crafts alkylation and etherification reactions, respectively. The nitro group is added via nitration using concentrated nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-tert-butyl-5-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products:
Substitution: Formation of derivatives with different substituents replacing bromine.
Reduction: Formation of 1,3-Dibromo-2-tert-butyl-5-methoxy-4-aminobenzene.
Oxidation: Formation of 1,3-Dibromo-2-tert-butyl-5-formyl-4-nitrobenzene.
Scientific Research Applications
1,3-Dibromo-2-tert-butyl-5-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-tert-butyl-5-methoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that may affect biological pathways and molecular targets .
Comparison with Similar Compounds
- 1,3-Dibromo-5-tert-butyl-2-methoxymethoxybenzene
- 1,3-Dibromo-5-tert-butylbenzene
- 2,4-Dibromophenol
Comparison: The combination of these functional groups makes it a versatile compound for various synthetic and research purposes .
Properties
CAS No. |
107342-41-6 |
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Molecular Formula |
C11H13Br2NO3 |
Molecular Weight |
367.03 g/mol |
IUPAC Name |
1,3-dibromo-2-tert-butyl-5-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C11H13Br2NO3/c1-11(2,3)8-6(12)5-7(17-4)10(9(8)13)14(15)16/h5H,1-4H3 |
InChI Key |
YVYWULYTHAOLBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1Br)[N+](=O)[O-])OC)Br |
Origin of Product |
United States |
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